methyl (2S)-2,3-diaminopropanoate

Description

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

methyl (2S)-2,3-diaminopropanoate |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |

InChI Key |

WLXXVJOVQCQAMX-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)[C@H](CN)N |

Canonical SMILES |

COC(=O)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Methyl (2S)-2,3-diaminopropanoate structure and stereochemistry

An In-depth Technical Guide to Methyl (2S)-2,3-diaminopropanoate: Structure, Stereochemistry, and Synthetic Strategies

Introduction

Methyl (2S)-2,3-diaminopropanoate is the methyl ester of (S)-2,3-diaminopropanoic acid (DAP), a non-proteinogenic amino acid characterized by the presence of amino groups on both its α (C2) and β (C3) carbons.[1] As a chiral bifunctional molecule, it serves as a crucial and versatile building block in medicinal chemistry and the synthesis of complex natural products. Its unique structure is foundational to a variety of biologically active compounds, including the azetidinone core of monobactam antibiotics, which are critical in addressing antibacterial resistance.[2][3]

The precise stereochemical configuration at the C2 carbon, designated as (S), is paramount to its utility and biological relevance. This configuration dictates the three-dimensional orientation of its functional groups, which in turn governs its interaction with chiral biological targets such as enzymes. Consequently, the enantioselective synthesis of methyl (2S)-2,3-diaminopropanoate and its derivatives is a subject of significant interest for researchers, scientists, and drug development professionals.[4][5]

This technical guide offers a comprehensive exploration of methyl (2S)-2,3-diaminopropanoate, beginning with its fundamental molecular structure and stereochemistry. It delves into authoritative synthetic strategies, emphasizing the principles of stereocontrol and orthogonal protection. Furthermore, it outlines key analytical techniques for its characterization and discusses its significant applications in the development of novel therapeutics.

Part 1: Molecular Structure and Stereochemical Integrity

A thorough understanding of the molecule's architecture is essential for its strategic application in synthesis. This section details its structural components, stereochemical configuration, and key physicochemical properties.

Chemical Structure

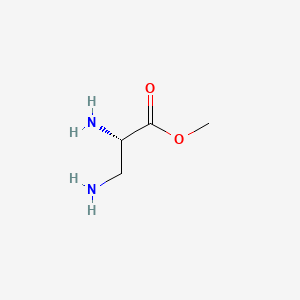

The molecule is systematically named methyl (2S)-2,3-diaminopropanoate .[6] It is composed of a three-carbon propanoate backbone, with a primary amine at the C3 position, another primary amine at the C2 position, and a methyl ester at the C1 carboxylate position.

The structure contains two nucleophilic amino groups and an electrophilic ester carbonyl, making it a highly versatile synthetic intermediate.

Caption: 2D structure of methyl 2,3-diaminopropanoate.

Stereochemistry: The (S)-Configuration

The biological activity and synthetic utility of this molecule are critically dependent on its stereochemistry. The α-carbon (C2) is a chiral center, and this guide focuses on the (S)-enantiomer.

The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH₂ (α-amino group) receives the highest priority (1).

-

-C(=O)OCH₃ (methyl ester group) has the second-highest priority (2).

-

-CH₂NH₂ (aminomethyl group) has the third priority (3).

-

-H (hydrogen atom) has the lowest priority (4).

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S) . Maintaining this stereochemical integrity throughout a synthetic sequence is a primary challenge and objective. It is also noteworthy that substitution at the β-carbon introduces a second stereocenter, leading to the possibility of diastereomers, such as (2S, 3R) and (2S, 3S), which often exhibit distinct biological activities.[2]

Caption: 3D representation of the (S)-stereocenter at Cα.

Physicochemical Properties

The compound is typically handled as its dihydrochloride salt to improve stability and solubility.[6] The properties of both the free base and the salt are relevant for experimental design.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |

| IUPAC Name | methyl (2S)-2,3-diaminopropanoate | methyl (2S)-2,3-diaminopropanoate dihydrochloride | [6][7] |

| Synonyms | Methyl (S)-2,3-diaminopropionate | L-2,3-Diaminopropionic acid methyl ester dihydrochloride | [6][9] |

| CAS Number | 20610-20-2 (unspecified stereochemistry) | 147857-43-0 | [6][8][9] |

| Molecular Formula | C₄H₁₀N₂O₂ | C₄H₁₂Cl₂N₂O₂ | [7] |

| Molecular Weight | 118.13 g/mol | 191.06 g/mol | [7] |

| Appearance | Not widely available | White to off-white solid | [10] |

| Solubility | Soluble in water | Soluble in water (100 mg/mL) | [10][11] |

| pKa (Predicted) | ~2.1 (Acidic), ~9.57 (Basic) | Not applicable | [11] |

Part 2: Enantioselective Synthesis and Protection Strategies

The synthesis of β-amino acids, particularly those with defined stereochemistry, presents significant challenges due to the need for precise control over bond formation and the prevention of racemization.[12][13] This section details a field-proven, enantioselective route to orthogonally protected methyl (2S)-2,3-diaminopropanoate.

The Synthetic Challenge and Logic

Direct methods for β-amino acid synthesis, such as the Arndt-Eistert homologation or conjugate additions, can be limited in scope or may require complex chiral auxiliaries or catalysts.[12][14] A robust and versatile strategy involves starting from a readily available chiral precursor and modifying it through a series of stereoconservative reactions. D-serine is an ideal starting material as it is inexpensive and possesses the required stereochemistry at the α-carbon, which can be retained throughout the synthesis to yield the target L-Dap (2S) derivative.[15][16]

The causality behind this choice is that the C2 stereocenter is set from the beginning, and the subsequent chemical transformations are designed to build the β-amino functionality without disturbing this center. The use of orthogonal protecting groups is another cornerstone of the strategy, allowing for the selective deprotection and modification of either the α- or β-amino group, which is critical for applications like peptide synthesis.[1][15][16]

Synthetic Workflow: From D-Serine to Protected L-Dap Methyl Ester

The following workflow is a validated pathway that starts from commercially available Nα-Fmoc-O-tert-butyl-d-serine.[15][16][17] The chirality of the starting material is preserved across all steps.

Caption: Synthetic workflow from D-Serine to the target molecule.

Detailed Experimental Protocol

This protocol is an illustrative methodology based on established literature procedures.[15][16][17] Researchers must adapt conditions based on specific substrates and laboratory safety protocols.

Step 1: Synthesis of the Weinreb-Nahm Amide

-

Dissolve Nα-Fmoc-O-tert-butyl-d-serine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent (e.g., HBTU, 1.1 eq).

-

Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir at room temperature until completion (monitor by TLC).

-

Perform an aqueous workup to remove water-soluble byproducts. The crude product is often pure enough for the next step.

Step 2: Reduction to the α-Amino Aldehyde

-

Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. Causality: LiAlH₄ selectively reduces the Weinreb amide to the aldehyde without over-reduction to the alcohol, a key advantage of this intermediate.

-

Stir the reaction at 0 °C until completion.

-

Quench the reaction carefully with a sequential addition of water, NaOH solution, and more water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate to yield the crude aldehyde, which should be used immediately due to its instability.

Step 3: Reductive Amination

-

Dissolve the crude aldehyde (1.0 eq) in a solvent like dichloroethane.

-

Add the desired amine or sulfonamide (e.g., p-toluenesulfonamide, 1.1 eq) to form the β-amino protecting group.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir until imine formation and reduction are complete.

-

Perform an aqueous workup and purify by column chromatography if necessary to yield the protected 2,3-diaminopropanol.

Step 4: Oxidation to the Carboxylic Acid

-

Dissolve the protected diaminopropanol (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Add an oxidizing agent. A common choice is a TEMPO-catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant. Trustworthiness: This system is highly efficient for oxidizing primary alcohols to carboxylic acids under mild conditions, preserving the sensitive protecting groups.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction to isolate the crude carboxylic acid.

Step 5: Methyl Ester Formation

-

Dissolve the crude carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl generated from acetyl chloride).

-

Heat the reaction to reflux until esterification is complete.

-

Neutralize the reaction, remove the solvent under reduced pressure, and purify the final product, methyl (2S)-2,3-diaminopropanoate with orthogonal protection, via column chromatography.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized methyl (2S)-2,3-diaminopropanoate is a critical, self-validating step of any synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Provides information on the proton environment. Key signals include the methyl ester singlet (~3.7 ppm), the α-proton multiplet, and the two β-proton multiplets. The chemical shifts and coupling patterns of the α- and β-protons are highly sensitive to the attached protecting groups.

-

¹³C NMR: Confirms the carbon skeleton. Expect signals for the ester carbonyl (~170 ppm), the α-carbon (~50-60 ppm), the β-carbon (~40-50 ppm), and the ester methyl group (~52 ppm), in addition to carbons of the protecting groups.[18]

-

Stereochemical Analysis: For derivatives with a second stereocenter at C3, the vicinal coupling constant (³J) between the H2 and H3 protons is diagnostic of the relative stereochemistry (threo vs. erythro). Typically, threo isomers show smaller coupling constants (ca. 3-4 Hz) compared to erythro isomers.[2][3]

| Exemplary NMR Data (Protected Derivative) | |

| Technique | Expected Chemical Shift (δ) / Pattern |

| ¹H NMR (in CDCl₃) | ~7.2-7.8 ppm: Aromatic protons (Fmoc) ~5.5-6.0 ppm: NH proton ~4.2-4.5 ppm: α-proton and Fmoc CH/CH₂ ~3.7 ppm: OCH₃ (singlet) ~3.2-3.6 ppm: β-protons (multiplets) |

| ¹³C NMR (in CDCl₃) | ~170 ppm: C=O (ester) ~156 ppm: C=O (carbamate) ~141, 143 ppm: Aromatic (Fmoc) ~67 ppm: Fmoc CH ~53 ppm: α-Carbon ~52 ppm: OCH₃ ~47 ppm: Fmoc CH₂ ~45 ppm: β-Carbon |

Note: Actual chemical shifts are highly dependent on the specific protecting groups and solvent used.[18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final compound and intermediates.

-

Technique: Electrospray ionization (ESI) is commonly used as it is a soft ionization method suitable for polar, non-volatile molecules.[19]

-

Data: The analysis will yield the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For the orthogonally protected final product, this value must be calculated based on the exact mass of the protecting groups used. For the free base (C₄H₁₀N₂O₂), the expected monoisotopic mass is 118.0742 Da, leading to an [M+H]⁺ ion at m/z 119.0815.

Chiral Analysis

Confirming the enantiomeric excess (e.e.) is mandatory to validate the stereochemical integrity of the synthesis.

-

Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard. The unprotected or a suitably derivatized amino acid is injected, and the two enantiomers will exhibit different retention times, allowing for their quantification.

-

Alternative: Measurement of optical rotation using a polarimeter can provide evidence of enantiomeric enrichment, but it is not sufficient on its own to determine the e.e.[20]

Part 4: Applications in Drug Development and Research

The unique bifunctional and chiral nature of methyl (2S)-2,3-diaminopropanoate makes it a high-value precursor in several areas of therapeutic research.

Foundation of Monobactam Antibiotics

Non-proteinogenic α,β-diamino acids are the core structural backbone of the azetidinone "warhead" in monobactam antibiotics.[2] The (2S)-Dap scaffold is crucial for the synthesis of novel monobactams designed to be stable against serine- and metallo-β-lactamases, which are major drivers of antibiotic resistance.[2][3] By synthesizing various C3-functionalized derivatives of methyl (2S)-2,3-diaminopropanoate, researchers can create a library of precursors for incorporation into monobactam structures, enabling the development of next-generation antibiotics.[2]

Caption: Role of the Dap scaffold in monobactam synthesis.

Precursor to Natural Products

Beyond synthetic drugs, 2,3-diaminopropanoic acid is a naturally occurring precursor to a range of secondary metabolites. These include:

-

Antibiotics: Such as zwittermicin A, produced by Bacillus thuringiensis.[1]

-

Siderophores: Iron-chelating compounds like staphyloferrin B from Staphylococcus aureus, which are essential for bacterial survival and represent potential targets for antimicrobial strategies.[1][21]

Peptidomimetics and Chemical Biology

The ability to selectively functionalize the α- and β-amino groups makes this molecule an excellent scaffold for creating peptidomimetics. By incorporating this unit, researchers can introduce conformational constraints, branching, or novel functional groups into peptides to enhance their stability, binding affinity, or cell permeability.[1] Furthermore, derivatives of Dap have shown potential as agents that scavenge methylglyoxal, an α-dicarbonyl compound implicated in the formation of advanced glycation endproducts (AGEs) associated with diabetes and neurodegenerative diseases.[1][21]

Conclusion

Methyl (2S)-2,3-diaminopropanoate is far more than a simple amino acid ester; it is a precision tool for the modern medicinal chemist. Its value is rooted in its defined (S)-stereochemistry and the differential reactivity of its three functional groups. As demonstrated, robust and stereoconservative synthetic pathways originating from chiral pool materials like D-serine provide reliable access to this key building block. The ability to install orthogonal protecting groups unlocks its full potential for constructing complex molecular architectures, from life-saving monobactam antibiotics to sophisticated probes for chemical biology. As challenges like antimicrobial resistance intensify, the strategic use of versatile synthons like methyl (2S)-2,3-diaminopropanoate will continue to be indispensable in the design and development of future therapeutics.

References

- Grokipedia. (n.d.). 2,3-Diaminopropionic acid.

-

Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. Available from: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris. Available from: [Link]

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available from: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. Available from: [Link]

-

Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed. Available from: [Link]

-

NP-MRD. (2006). NP-Card for 2,3-Diaminopropionic acid (NP0000519). Available from: [Link]

-

FooDB. (2011). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Available from: [Link]

-

GSRS. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. UNII KCE8HJP1PX. Available from: [Link]

-

PubChem. (n.d.). Methyl 2,3-diaminopropanoate. CID 428813. Available from: [Link]

-

Next Peptide. (n.d.). Methyl 2,3-diaminopropanoate. CAS 20610-20-2. Available from: [Link]

-

Drugfuture. (n.d.). METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)-. FDA Global Substance Registration System. Available from: [Link]

-

Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available from: [Link]

-

Lichstrahl, M. S., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC. Available from: [Link]

-

Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. Available from: [Link]

-

ResearchGate. (2020). Reductive amination of 3: synthesis of the 2,3-diaminopropanol intermediates. Available from: [Link]

-

Lichstrahl, M. S., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Publishing. Available from: [Link]

- Google Patents. (2021). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF.

-

Li, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). (2S)-2-(METHYLAMINO)PROPANOIC ACID. CAS 3913-67-5. Available from: [Link]

-

ResearchGate. (2020). (PDF) 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available from: [Link]

-

PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. CID 11380628. Available from: [Link]

-

PubChemLite. (n.d.). Methyl (2s)-2-[(2s)-2-aminopropanamido]propanoate hydrochloride. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06893A [pubs.rsc.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. (S)-Methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0 [sigmaaldrich.com]

- 7. Methyl 2,3-diaminopropanoate | C4H10N2O2 | CID 428813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 20610-20-2 | Methyl 2,3-diaminopropanoate | Next Peptide [nextpeptide.com]

- 9. METHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- [drugfuture.com]

- 10. targetmol.com [targetmol.com]

- 11. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms and Derivatives of Methyl (2S)-2,3-diaminopropanoate in Chemical Literature

Abstract

Methyl (2S)-2,3-diaminopropanoate, a non-proteinogenic amino acid ester, is a pivotal building block in contemporary chemical and pharmaceutical research. Its unique bifunctional nature, possessing two primary amine groups at the α and β positions, makes it an invaluable synthon for creating complex molecular architectures, particularly in peptide science and the development of novel therapeutics. However, the diversity of its nomenclature across scientific literature, chemical databases, and commercial catalogs can present a significant hurdle for researchers. This in-depth technical guide provides a comprehensive overview of the synonyms, abbreviations, and various protected forms of methyl (2S)-2,3-diaminopropanoate. We will delve into the rationale behind different naming conventions, provide detailed experimental protocols for the synthesis and characterization of key derivatives, and explore its critical role in the biosynthesis of monobactam antibiotics. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the chemical literature with greater clarity and efficiency.

Introduction: The Significance of a Versatile Diamino Acid Ester

Methyl (2S)-2,3-diaminopropanoate, the methyl ester of L-α,β-diaminopropionic acid (L-Dap), has garnered considerable attention in the scientific community. Its structure, featuring two nucleophilic amine groups with distinct steric and electronic environments, allows for selective chemical modifications, making it a cornerstone in the synthesis of peptidomimetics, branched peptides, and other complex nitrogen-containing molecules.[1] The strategic placement of these amino groups provides a scaffold for introducing diverse functionalities, influencing the resulting molecule's conformation, stability, and biological activity.[2]

One of the most notable applications of L-Dap derivatives is in the biosynthesis of monobactam antibiotics, such as sulfazecin.[3] These antibiotics are of significant clinical interest due to their potent activity against Gram-negative bacteria and their resistance to certain β-lactamases.[4] Understanding the nomenclature and chemical behavior of methyl (2S)-2,3-diaminopropanoate and its derivatives is therefore crucial for advancing research in this and other areas of medicinal chemistry.

Decoding the Nomenclature: A Guide to Synonyms and Identifiers

The varied terminology used to describe methyl (2S)-2,3-diaminopropanoate can be a source of confusion. This section aims to demystify the different names and provide a clear framework for their use.

Systematic and Common Names

-

IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is methyl (2S)-2,3-diaminopropanoate . This name unambiguously defines the stereochemistry at the α-carbon (S configuration), the parent carboxylic acid (propanoic acid), the two amino substituents (2,3-diamino), and the methyl ester functionality.

-

Common Synonyms: In practice, several other names are frequently encountered in the literature:

-

Methyl (S)-2,3-diaminopropionate

-

L-2,3-Diaminopropionic acid methyl ester

-

3-Amino-L-alanine methyl ester

-

(S)-2,3-Diaminopropanoic acid methyl ester

-

L-α,β-Diaminopropionic acid methyl ester

-

The use of "L" in place of "(2S)" is common and refers to the levorotatory nature of the parent amino acid. The abbreviation L-Dap-OMe is also widely used, particularly in the context of peptide chemistry, where "Dap" signifies diaminopropionic acid and "OMe" denotes the methyl ester.

Chemical Abstract Service (CAS) Registry Numbers

For unambiguous identification, the CAS Registry Number is the industry standard. It is important to note that the free base and its salt forms have different CAS numbers.

| Compound | CAS Registry Number |

| methyl (2S)-2,3-diaminopropanoate | 54933-43-8 |

| methyl (2S)-2,3-diaminopropanoate dihydrochloride | 147857-43-0 |

Table 1: CAS Registry Numbers for methyl (2S)-2,3-diaminopropanoate and its dihydrochloride salt.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of methyl (2S)-2,3-diaminopropanoate is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O₂ | [5] |

| Molecular Weight | 118.13 g/mol | [5] |

| Appearance | Typically an oil or low-melting solid; the dihydrochloride salt is a crystalline solid. | |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | |

| ¹H NMR (D₂O) | δ 4.1-4.2 (t, 1H, H-2), 3.8 (s, 3H, OCH₃), 3.4-3.6 (m, 2H, H-3) ppm (approximate values) | |

| ¹³C NMR (D₂O) | δ 171-172 (C=O), 53-54 (OCH₃), 51-52 (C-2), 40-41 (C-3) ppm (approximate values) | |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 119.08. Common fragments may include loss of the methoxy group or ammonia. |

Table 2: Physicochemical and Spectroscopic Data for methyl (2S)-2,3-diaminopropanoate. Note: NMR values are approximate and can vary based on solvent and pH.

The Chemistry of Protection: Orthogonally Protected Derivatives

The presence of two primary amines necessitates the use of protecting groups to achieve selective reactions at either the α- or β-position. Orthogonal protection strategies, where protecting groups can be removed under different conditions, are paramount in the multi-step synthesis of complex molecules.[6]

Common Protecting Groups

-

Boc (tert-Butoxycarbonyl): An acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).

-

Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, commonly removed with piperidine in DMF.

-

Cbz (Carboxybenzyl) or Z: Removed by catalytic hydrogenolysis.

-

Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.[6]

The choice of protecting groups depends on the overall synthetic strategy and the stability of other functional groups in the molecule.

Key Orthogonally Protected Derivatives

Several orthogonally protected derivatives of L-Dap are commercially available or can be synthesized, providing versatile building blocks for peptide synthesis.

| Derivative | α-Amine Protection | β-Amine Protection | Carboxyl Group |

| Fmoc-L-Dap(Boc)-OH | Fmoc | Boc | Free Acid |

| Boc-L-Dap(Fmoc)-OH | Boc | Fmoc | Free Acid |

| Fmoc-L-Dap(Alloc)-OH | Fmoc | Alloc | Free Acid |

| Nα-Boc-Nβ-Cbz-L-Dap | Boc | Cbz | Free Acid |

Table 3: Common Orthogonally Protected Derivatives of L-Diaminopropionic Acid.

The corresponding methyl esters of these protected amino acids are also crucial intermediates in many synthetic routes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key compounds and their application in peptide synthesis.

Synthesis of Methyl (2S)-2,3-diaminopropanoate Dihydrochloride

This protocol describes a common method for the synthesis of the dihydrochloride salt starting from an orthogonally protected precursor.

Step 1: Synthesis of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid methyl ester

-

To a solution of Boc-L-Dap(Fmoc)-OH (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Add anhydrous methanol (5.0 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected methyl ester. Purify by column chromatography if necessary.

Step 2: Deprotection to yield Methyl (2S)-2,3-diaminopropanoate Dihydrochloride

-

Dissolve the product from Step 1 in a solution of 4 M HCl in dioxane.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the removal of both Boc and Fmoc groups by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the dihydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain methyl (2S)-2,3-diaminopropanoate dihydrochloride as a white to off-white solid.

Incorporation of Fmoc-L-Dap(Boc)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an orthogonally protected Dap residue into a peptide chain using standard Fmoc-based SPPS.[7]

-

Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-L-Dap(Boc)-OH (3-5 eq) with a coupling reagent such as HBTU (3-5 eq) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Selective Deprotection of the β-Amine (if required): The Boc group on the Dap side chain can be selectively removed on-resin using a solution of TFA in DCM (e.g., 30-50% v/v) while the N-terminal Fmoc group remains intact. This allows for side-chain modification, such as branching or labeling.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove all remaining protecting groups.

Role in Natural Product Biosynthesis: The Case of Monobactams

Methyl (2S)-2,3-diaminopropanoate, or more accurately its parent amino acid L-2,3-diaminopropionate, is a crucial precursor in the biosynthesis of sulfazecin, a monobactam antibiotic produced by Pseudomonas acidophila.[8]

The Sulfazecin Biosynthetic Pathway

The biosynthesis of sulfazecin is orchestrated by a non-ribosomal peptide synthetase (NRPS) machinery.[9] The key steps involving L-Dap are:

-

Precursor Synthesis: L-2,3-diaminopropionate is synthesized from L-phosphoserine.[4]

-

NRPS Assembly: The NRPS enzyme SulM incorporates L-2,3-diaminopropionate as the third and final amino acid in a tripeptide chain.[8]

-

β-Lactam Ring Formation: A specialized thioesterase (TE) domain at the end of the NRPS catalyzes the intramolecular cyclization of the L-Dap residue to form the characteristic β-lactam ring of the monobactam core.[10] This is a critical and unusual step that distinguishes monobactam biosynthesis.

The following diagram illustrates the key steps in the sulfazecin biosynthetic pathway involving L-Dap.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. d-nb.info [d-nb.info]

- 3. Mechanism of Integrated β‑Lactam Formation by a Nonribosomal Peptide Synthetase during Antibiotic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2,3-diaminopropanoate | C4H10N2O2 | CID 428813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of the Sulfazecin Monobactam Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Biosynthesis of L-2,3-Diaminopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-2,3-diaminopropanoic acid (L-DAPA), a non-proteinogenic amino acid, holds a dual identity in the scientific landscape. It is a naturally occurring metabolite in a range of organisms, from bacteria to plants, where it serves as a crucial precursor to secondary metabolites like antibiotics and siderophores.[1][2] Conversely, in certain leguminous plants, its derivative, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), acts as a potent neurotoxin responsible for the debilitating neurological disorder, neurolathyrism.[3][4] This guide provides an in-depth exploration of the natural distribution of L-DAPA and a technical overview of its biosynthetic pathways. Furthermore, it details established experimental methodologies for its extraction, quantification, and the characterization of its biosynthetic enzymes, offering a critical resource for researchers in natural product chemistry, neurobiology, and drug development.

Introduction to L-2,3-Diaminopropanoic Acid (L-DAPA)

L-2,3-diaminopropanoic acid, also referred to as L-β-aminoalanine, is a non-proteinogenic amino acid characterized by the presence of two amino groups at the α and β positions of a propanoic acid backbone.[5] This structural feature makes it a versatile building block in the synthesis of various natural products.[6] In the context of human health, L-DAPA itself is not the primary toxic agent. However, its derivative, β-ODAP, is a known neurotoxin that can cause irreversible paralysis of the lower limbs, a condition known as neurolathyrism.[3][7] This disease is particularly prevalent in regions where the grass pea (Lathyrus sativus), a legume rich in β-ODAP, is consumed as a staple food, especially during times of famine.[8][9] Understanding the natural occurrence and biosynthesis of L-DAPA is therefore paramount for developing strategies to mitigate the risk of neurolathyrism and for harnessing its potential in biotechnological applications.

Natural Occurrence of L-DAPA and its Derivatives

L-DAPA and its derivatives are found across different biological kingdoms. While its presence is most notably associated with plants of the Lathyrus genus, it also plays a significant role in the metabolism of various bacteria and has been identified in other plant species.

| Organism/Family | Compound | Typical Location | Biological Significance | References |

| Lathyrus sativus (Grass Pea) | β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | Seeds, Seedlings | Neurotoxin causing neurolathyrism | [3][8][10] |

| Panax spp. (Ginseng) | β-N-oxalyl-L-α,β-diaminopropionic acid (dencichine) | Roots | Praised for hemostatic properties | [7][11] |

| Acacia spp. | β-ODAP | Seeds | Potential defensive compound | [10] |

| Crotalaria spp. | β-ODAP | Seeds | Potential defensive compound | [10] |

| Staphylococcus aureus | L-DAPA | - | Precursor to the siderophore staphyloferrin B | [2] |

| Various Bacteria | L-DAPA | - | Precursor to antibiotics and other secondary metabolites | [1][6] |

The concentration of these compounds can vary significantly depending on the species, environmental conditions, and the developmental stage of the organism.[10]

Biosynthesis of L-2,3-Diaminopropanoic Acid

The biosynthesis of L-DAPA is not universally conserved, and different pathways have been elucidated in various organisms. Two primary pathways have been characterized, one in plants and another in bacteria.

Biosynthesis in Plants (e.g., Lathyrus sativus)

In Lathyrus sativus, the biosynthesis of L-DAPA is intricately linked to sulfur metabolism and proceeds through the formation of β-cyanoalanine.[8][12] The key enzymes involved are serine acetyltransferase (SAT) and β-cyanoalanine synthase (β-CAS).[12]

The proposed pathway is as follows:

-

Activation of L-Serine: L-serine is acetylated by serine acetyltransferase (SAT) to form O-acetylserine (OAS). This is often a rate-limiting step.[13]

-

Cyanide Incorporation: β-cyanoalanine synthase (β-CAS) , a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the reaction of OAS with cyanide to produce β-cyanoalanine.[12]

-

Reduction to L-DAPA: While not fully elucidated, it is hypothesized that β-cyanoalanine is subsequently reduced to form L-DAPA.

-

Oxalylation to β-ODAP: L-DAPA is then converted to the neurotoxin β-ODAP through the action of oxalyl-CoA synthetase and a subsequent transferase.[13][14]

Caption: Proposed biosynthetic pathway of L-DAPA and β-ODAP in Lathyrus sativus.

Biosynthesis in Bacteria (e.g., Staphylococcus aureus)

In the bacterium Staphylococcus aureus, L-DAPA is synthesized as a precursor for the siderophore staphyloferrin B. This pathway involves two key enzymes, SbnA and SbnB.[2]

The established pathway is as follows:

-

Condensation Reaction: The enzyme SbnA , which is PLP-dependent, utilizes O-phospho-L-serine and L-glutamate as substrates to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2]

-

Oxidative Hydrolysis: The enzyme SbnB then uses NAD+ to oxidatively hydrolyze ACEGA, which results in the formation of α-ketoglutarate and L-DAPA.[2]

Caption: Bacterial biosynthetic pathway of L-DAPA in Staphylococcus aureus.

Experimental Methodologies

The study of L-DAPA and its derivatives requires robust analytical and biochemical techniques. The following sections provide an overview of established protocols.

Extraction and Quantification of β-ODAP from Plant Material

This protocol outlines a general procedure for the extraction and quantification of β-ODAP from Lathyrus sativus seeds using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-UV Quantification of β-ODAP

-

Sample Preparation:

-

Grind dried seed material to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex thoroughly.

-

Incubate at 60°C for 1 hour with intermittent vortexing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and pool the supernatants.

-

Filter the pooled supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is 92:8 (v/v).[15]

-

Flow Rate: 1 mL/min.[15]

-

Detection: UV detection at 280 nm.[15]

-

Quantification: Prepare a standard curve using a certified β-ODAP standard. The concentration of β-ODAP in the sample is determined by comparing its peak area to the standard curve.

-

Causality and Validation: The use of 70% ethanol is effective for extracting polar non-protein amino acids. The C18 column provides good separation of β-ODAP from other matrix components. UV detection at 280 nm is suitable for aromatic compounds, however, for non-aromatic compounds like β-ODAP, derivatization with a chromophore-containing reagent like o-phthaldialdehyde (OPA) is often employed to enhance sensitivity and selectivity.[7] The protocol's validity is ensured by running a blank (extraction solvent only), a certified standard, and the sample. The linearity of the standard curve confirms the quantitative accuracy of the method.

Caption: Workflow for the extraction and quantification of β-ODAP from plant material.

In Vitro Assay of β-Cyanoalanine Synthase (β-CAS) Activity

This protocol describes a method to measure the activity of β-CAS, a key enzyme in the plant biosynthetic pathway of L-DAPA.

Protocol: Spectrophotometric Assay of β-CAS Activity

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves or seedlings) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Reaction Mixture:

-

In a cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

10 mM O-acetylserine (OAS)

-

5 mM Potassium Cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic.

-

0.1 mM Pyridoxal-5'-phosphate (PLP)

-

Crude enzyme extract

-

-

-

Assay Procedure:

-

Initiate the reaction by adding the enzyme extract.

-

The activity of β-CAS can be coupled to the detection of sulfide produced from the alternative substrate cysteine. The sulfide can be measured colorimetrically.

-

Alternatively, the product β-cyanoalanine can be quantified by HPLC after derivatization.

-

Causality and Validation: This assay relies on providing the enzyme with its known substrates (OAS and cyanide) and cofactor (PLP). A self-validating system includes several controls:

-

No Enzyme Control: To check for non-enzymatic reactions.

-

No Substrate Control (OAS or KCN): To ensure the activity is substrate-dependent.

-

Boiled Enzyme Control: To confirm that the observed activity is due to a functional, properly folded enzyme.

Conclusion and Future Directions

L-2,3-diaminopropanoic acid is a metabolite of considerable scientific interest due to its roles as a biosynthetic precursor and its link to the neurotoxin β-ODAP. While significant progress has been made in elucidating its natural distribution and biosynthetic pathways, further research is needed. Key areas for future investigation include the complete characterization of the reduction step from β-cyanoalanine to L-DAPA in plants, the identification of L-DAPA and its derivatives in a wider range of organisms, and the development of strategies to reduce β-ODAP content in Lathyrus sativus to improve its safety as a food crop. A deeper understanding of L-DAPA metabolism will not only contribute to preventing neurolathyrism but may also open new avenues for the biotechnological production of valuable compounds.

References

-

Digital Commons@Becker. (2017, February 28). β-N-Oxalyl-L-α,β-diaminopropionic acid (β-odap) content in lathyrus sativus: The integration of nitrogen and sulf. Retrieved from [Link]

-

ACS Publications. (2021, February 4). β-Cyanoalanine Synthase Regulates the Accumulation of β-ODAP via Interaction with Serine Acetyltransferase in Lathyrus sativus. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, September 5). The LsBAHD3‐LsAAE3 Module Catalyses Biosynthesis of β‐N‐Oxalyl‐L‐α,β‐Diaminopropionic Acid in Lathyrus sativus and Pisum sativum. Retrieved from [Link]

-

Wikipedia. Neurolathyrism. Retrieved from [Link]

-

Wikipedia. L-DOPA. Retrieved from [Link]

-

ResearchGate. (2007, January). 3-N-oxalyl-L-2,3-diaminopropanoic acid, a multifunctional plant metabolite of toxic reputation. Retrieved from [Link]

-

Semantic Scholar. Therapeutic role of L-DOPA produced as a secondary metabolite from different legumes and plant sources. Retrieved from [Link]

-

PMC. Electroanalytical Overview: The Determination of Levodopa (L-DOPA). Retrieved from [Link]

-

PubMed. (2017, February 28). β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus Sativus: The Integration of Nitrogen and Sulfur Metabolism Through β-Cyanoalanine Synthase. Retrieved from [Link]

-

PubChem - NIH. L-dopa and L-dopachrome biosynthesis. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2,3-Diaminopropionic acid (FDB022790). Retrieved from [Link]

-

ResearchGate. Therapeutic role of L-DOPA produced as a secondary metabolite from different legumes and plant sources. Retrieved from [Link]

-

Semantic Scholar. (2022, June 17). Determination of levodopa by chromatography-based methods in biological samples: a review. Retrieved from [Link]

-

DergiPark. Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. Retrieved from [Link]

-

Semantic Scholar. 3-N-oxalyl-L-2,3-diaminopropanoic acid, a multifunctional plant metabolite of toxic reputation. Retrieved from [Link]

-

ResearchGate. L-DOPA Biosynthetic pathway (A) L-DOPA is synthesised through.... Retrieved from [Link]

-

ResearchGate. Fig. 4 Proposed metabolic pathway for the biosynthesis of l-DOPA in.... Retrieved from [Link]

-

PubMed. Studies on the biosynthesis of beta-N-oxalyl-L-alpha, beta-diaminopropionic acid, the Lathyrus sativus neurotoxin. Retrieved from [Link]

-

CABI Digital Library. Lathyrism in people and animals. Retrieved from [Link]

-

MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

-

PMC. Lessons from neurolathyrism: A disease of the past & the future of Lathyrus sativus (Khesari dal). Retrieved from [Link]

-

Wiley Online Library. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Retrieved from [Link]

-

PMC. (2018, December 12). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. Retrieved from [Link]

-

Encyclopedia.pub. (2022, September 1). L-Dopa Extraction and Analytical Determination in Plant Matrices. Retrieved from [Link]

-

PubMed. (2019, January 15). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Retrieved from [Link]

-

PubMed. (2014, March 20). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Retrieved from [Link]

-

Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

-

MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved from [Link]

-

ResearchGate. The diaminopimelic acid pathway of lysine biosynthesis. Left: the steps.... Retrieved from [Link]

-

BRENDA Enzyme Database. download as CSV. Retrieved from [Link]

-

PMC. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects. Retrieved from [Link]

-

MDPI. (2026, March 11). Vasculoprotective Effects of Sodium-Glucose Co-Transporter Inhibitors in Non-Diabetic Experimental Settings: A Narrative Review. Retrieved from [Link]

Sources

- 1. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurolathyrism - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. β-N-Oxalyl-l-α,β-diaminopropionic Acid (β-ODAP) Content in Lathyrus sativus: The Integration of Nitrogen and Sulfur Metabolism through β-Cyanoalanine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lessons from neurolathyrism: A disease of the past & the future of Lathyrus sativus (Khesari dal) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the biosynthesis of beta-N-oxalyl-L-alpha, beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijiaar.penpublishing.net [ijiaar.penpublishing.net]

Stability and Storage Conditions for Methyl (2S)-2,3-diaminopropanoate: A Comprehensive Technical Guide

Executive Summary

Methyl (2S)-2,3-diaminopropanoate (commonly referred to as L-DAP methyl ester) is a critical non-proteinogenic amino acid building block. It is extensively utilized in the synthesis of complex peptides, amphipathic biosensors, and targeted therapeutics[1]. However, the vicinal diamine structure coupled with a reactive methyl ester creates a highly unstable thermodynamic profile when the molecule is in its free base form. This technical guide provides an in-depth analysis of the degradation mechanisms of L-DAP methyl ester and establishes self-validating protocols for its storage, handling, and in situ application.

Chemical Properties and Degradation Mechanisms

The instability of the methyl (2S)-2,3-diaminopropanoate free base is rooted in its inherent nucleophilicity and the presence of an excellent internal leaving group.

-

Nucleophilic Aminolysis and Diketopiperazine (DKP) Formation: In the free base state, the unprotonated N-terminal and side-chain amines act as potent nucleophiles, while the methoxy group of the ester serves as an accessible leaving group[2]. This structural arrangement makes the free base highly susceptible to spontaneous cyclization. Diketopiperazine formation is thermodynamically driven by the creation of a low-strain, stable six-membered ring, and is entropically favored due to its intramolecular nature[3].

-

Ester Hydrolysis: In the presence of atmospheric moisture, the methyl ester is prone to slow hydrolysis, converting the molecule back into the free (2S)-2,3-diaminopropanoic acid, altering its solubility and reactivity profiles.

-

Oligomerization: Uncontrolled intermolecular aminolysis can lead to the formation of polyamides or oligomeric byproducts if the free base is left in solution without an immediate electrophilic target.

Figure 1: Primary degradation pathways of methyl (2S)-2,3-diaminopropanoate free base.

Storage Conditions: The Dihydrochloride Imperative

To circumvent the thermodynamic inevitability of DKP formation, methyl (2S)-2,3-diaminopropanoate must be synthesized, shipped, and stored exclusively as its dihydrochloride salt.

The Causality of Salt Stability: Converting the amines into hydrochloride salts protonates the nitrogen atoms ( NH3+ ). This effectively locks their lone electron pairs, completely neutralizing their nucleophilicity and preventing both intramolecular attack on the ester and intermolecular oligomerization[1].

Quantitative Storage Parameters

The following table summarizes the critical storage parameters comparing the free base to the industry-standard dihydrochloride salt.

| Parameter | Free Base Form | Dihydrochloride Salt Form |

| Physical State | Unstable oil / viscous liquid | Crystalline solid |

| Recommended Storage Temp | DO NOT STORE | -20°C (Long-term) / 2-8°C (Short-term) |

| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen), Desiccated |

| Shelf Life | < 1 hour (must be generated in situ) | > 2 years (under optimal conditions) |

| Primary Degradation Risk | Rapid DKP formation, oligomerization | Slow ester hydrolysis (if exposed to moisture) |

Experimental Methodologies: Self-Validating Protocols

Because the free base cannot be stored, it must be generated in situ immediately prior to the coupling reaction. The following protocols are designed with built-in self-validation steps to ensure experimental integrity.

Protocol 1: In Situ Free Base Generation and Immediate Coupling

Objective: Safely liberate the nucleophilic amines for peptide coupling while kinetically outcompeting DKP formation.

-

Preparation: Suspend 1.0 eq of methyl (2S)-2,3-diaminopropanoate dihydrochloride in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an Argon atmosphere.

-

Thermal Control: Chill the suspension to 0°C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for intramolecular cyclization, widening the operational window for the desired intermolecular coupling.

-

Electrophile Priming: Add 2.1 eq of the desired activated electrophile (e.g., an active ester or acyl chloride) to the chilled suspension[4].

-

Base Addition: Dropwise, add 2.2 eq of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA). Causality: The base neutralizes the HCl, generating the transient free base in situ, which immediately reacts with the pre-loaded electrophile before it can cyclize.

-

Self-Validation Step: After 15 minutes, extract a 10 µL aliquot and quench it in 90 µL of 0.1% TFA/Acetonitrile. The acidic quench instantly re-protonates any unreacted free base, halting degradation. Analyze via LC-MS to confirm the presence of the desired coupled product mass and the absence of the DKP mass ( M−32 Da). If DKP is >5% , the batch is flagged, and coupling reagent stoichiometry must be adjusted.

Figure 2: Workflow for the in situ generation and immediate coupling of the free base.

Protocol 2: Analytical Validation of Salt Stability (LC-MS)

Objective: Verify the integrity of stored methyl (2S)-2,3-diaminopropanoate dihydrochloride batches without inducing artifactual degradation during analysis.

-

Sample Preparation: Dissolve 1 mg of the stored dihydrochloride salt in 1 mL of 0.1% Formic Acid in LC-MS grade water. Causality: Using an acidic diluent ensures the amines remain fully protonated, preventing DKP formation during the sample waiting period in the autosampler.

-

Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation Step: Run a "forced degradation" control alongside the storage samples. Prepare this control by heating 1 mg of the salt in 1 mL of basic methanol (containing 1% Triethylamine) for 1 hour to intentionally force DKP formation. This proves the LC-MS method's capability to chromatographically resolve the intact salt from its cyclic degradation products, ensuring no false negatives occur in the actual sample analysis.

Conclusion

The successful application of methyl (2S)-2,3-diaminopropanoate relies entirely on understanding its thermodynamic vulnerabilities. By strictly adhering to dihydrochloride salt storage at -20°C under desiccated conditions, and employing kinetically controlled in situ free base generation, researchers can completely bypass the risks of diketopiperazine formation and ester hydrolysis, ensuring high-yield, reproducible synthetic workflows.

References

- Benchchem. "2,3-Diaminopropanoic acid hydrochloride | 54897-59-5". Source: benchchem.com.

- Peptide Chemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention". Source: peptidechemistry.org.

- MDPI. "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides". Source: mdpi.com.

- National Institutes of Health (NIH). "Structure-Activity Relationships in Toll-like Receptor-2 agonistic Diacylthioglycerol Lipopeptides". Source: nih.gov.

Sources

Spectroscopic and Physicochemical Profiling of Methyl (2S)-2,3-diaminopropanoate: A Technical Guide

Executive Summary

Methyl (2S)-2,3-diaminopropanoate (commonly referred to as L-Dap-OMe or methyl 3-amino-L-alaninate) is a highly versatile, non-proteinogenic amino acid derivative. As a chiral diamine building block, it is indispensable in the synthesis of cationic amphipathic peptides, pH-sensitive delivery vectors, and novel chemotherapeutics[1]. This technical guide provides an authoritative synthesis of its spectroscopic signatures, physicochemical dynamics, and field-validated protocols for its isolation and structural verification.

Physicochemical Dynamics & Causality

Understanding the behavior of L-Dap-OMe requires a deep analysis of its ionization states. The presence of the methyl ester significantly alters the electronic landscape of the molecule compared to its free acid counterpart.

-

Causality of pKa Depression: The electron-withdrawing nature of the methyl ester, combined with the proximity of the vicinal diamine system, induces a strong inductive effect. At 37°C, the pKa values for the α-NH₂ and β-NH₂ groups in L-Dap-OMe are heavily depressed to 4.18 and 7.96, respectively[2]. This is a marked reduction from the free acid form (pKa 6.42 and 9.37)[2].

-

Application Insight: This highly specific pH-sensitive profile is precisely what makes Dap derivatives invaluable for designing vectors that undergo conformational shifts in mildly acidic endosomal environments (pH 5.0–6.5)[2].

Spectroscopic Data Overview

Accurate structural validation of L-Dap-OMe relies on orthogonal spectroscopic techniques. Below is the synthesized reference data for the hydrochloride salt form.

Table 1: ¹H NMR Data for Methyl (2S)-2,3-diaminopropanoate Hydrochloride

Solvent: D₂O | Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality / Note |

| 4.42 | Multiplet (m) | 1H | α-CH | Highly deshielded by the adjacent electron-withdrawing ester carbonyl and the protonated α-ammonium group[2]. |

| 3.78 | Singlet (s) | 3H | OCH₃ | Characteristic sharp resonance of the methyl ester[2]. Serves as an internal integration standard. |

| 3.50 | Multiplet (m) | 2H | β-CH₂ | Diastereotopic protons split by the adjacent chiral α-center[2]. Shifted downfield due to the β-ammonium group. |

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (ESI+)

| m/z Value | Ion Assignment | Relative Abundance | Structural Implication |

| 119.08 | [M+H]⁺ | Base Peak (100%) | Confirms the exact mass of the free base (C₄H₁₀N₂O₂ = 118.07 Da). |

| 141.06 | [M+Na]⁺ | Variable | Common sodium adduct formation in ESI+. |

| 102.05 | [M - NH₃ + H]⁺ | Minor Fragment | Characteristic loss of ammonia from the primary amine. |

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| ~3200 - 2800 | N-H Stretch (broad) | Indicates the presence of primary ammonium salts (-NH₃⁺). Broadness is due to extensive hydrogen bonding. |

| 1745 | C=O Stretch (sharp) | Confirms the intact unconjugated aliphatic methyl ester. |

| 1600 | N-H Bend | Scissoring deformation of the protonated amines. |

| 1220 | C-O Stretch | Corresponds to the ester alkoxy linkage. |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis and Deprotection of L-Dap-OMe

Objective: Isolate methyl (2S)-2,3-diaminopropanoate hydrochloride from its Boc-protected precursor. Self-Validating Checkpoint: The complete disappearance of the massive tert-butyl singlet (~1.40 ppm) in the ¹H NMR spectrum against the retention of the ester methoxy singlet (3.78 ppm) confirms successful deprotection without unintended ester hydrolysis.

-

Reaction Setup: Dissolve Methyl (2S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (1.0 mmol) in 2 mL of a 1:1 (v/v) mixture of anhydrous Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)[2].

-

Causality: The 1:1 TFA/DCM ratio provides sufficient acidity to protonate the Boc carbamate, driving the elimination of isobutylene gas and carbon dioxide. Anhydrous conditions are strictly maintained to prevent the hydrolytic cleavage of the methyl ester.

-

-

Cleavage: Stir the reaction mixture continuously for 3 hours at ambient room temperature[2].

-

Causality: A 3-hour duration ensures quantitative cleavage. Premature termination leads to a mixture of mono-protected and fully deprotected species, complicating downstream purification.

-

-

Concentration: Remove the solvent in vacuo to yield the crude residue[2].

-

Causality: TFA is highly volatile, allowing for rapid concentration without thermal degradation of the diamine.

-

-

Anion Exchange: Dissolve the resulting residue in a 10% aqueous acetic acid solution and freeze-dry (lyophilize) for 24 hours[2].

-

Causality: This step initiates a mild anion exchange, replacing the strongly acidic trifluoroacetate counterions with milder acetate/hydrochloride ions.

-

-

Purification: Re-dissolve the solid in LC-MS grade water and lyophilize for an additional 24 hours. Repeat this aqueous lyophilization three times[2].

-

Causality: Repeated aqueous lyophilization acts as an azeotropic-like removal process, driving off any residual trace volatile acids and yielding a highly pure, crystalline solid[2].

-

Protocol 2: Spectroscopic Sample Preparation

Objective: Prepare the isolated compound for orthogonal structural validation. Self-Validating Checkpoint: The sample must fully dissolve in D₂O, yielding a completely clear solution. Any turbidity indicates the presence of unreacted, lipophilic Boc-protected starting material.

-

NMR Preparation: Dissolve 5–10 mg of the lyophilized L-Dap-OMe salt in 0.5 mL of Deuterium Oxide (D₂O, 99.9% D)[2].

-

Causality: D₂O is selected over CDCl₃ or DMSO-d₆ due to the extreme polarity of the diamine hydrochloride salt. Note that the exchangeable amine protons (-NH₃⁺) will rapidly exchange with deuterium and become invisible in the ¹H spectrum, simplifying the aliphatic region.

-

-

MS Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an ionization enhancer, ensuring robust protonation of the basic amine groups to yield a strong [M+H]⁺ signal at m/z 119.08 in positive ESI mode.

-

-

IR Preparation: Analyze the neat crystalline solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Causality: ATR eliminates the need for KBr pellet pressing, preventing potential moisture absorption (hygroscopicity) that could obscure the critical N-H stretching region.

-

Mechanistic & Workflow Visualizations

Caption: Synthesis and isolation workflow for L-Dap-OMe hydrochloride.

Caption: Orthogonal spectroscopic validation pipeline for L-Dap-OMe.

References

- Source: nih.

- Source: benchchem.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl (2S)-2,3-Diaminopropanoate from D-Serine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The non-proteinogenic amino acid (2S)-2,3-diaminopropanoic acid (L-Dap) and its ester derivatives are critical structural motifs in various biologically active compounds, including the antitumor antibiotics bleomycins and the natural product albizziine[1]. Synthesizing orthogonally protected methyl (2S)-2,3-diaminopropanoate relies heavily on robust, stereocontrolled methodologies.

This application note details a highly efficient "chiral pool" strategy to synthesize orthogonally protected methyl (2S)-2,3-diaminopropanoate starting from commercially available N-α-Fmoc-O-tert-butyl-D-serine[1][2]. By leveraging a head-to-tail oxidation state inversion, the inherent (2R) stereocenter of D-serine is elegantly translated into the (2S) configuration of L-Dap without breaking any bonds at the chiral center, ensuring complete preservation of enantiomeric purity[1].

Mechanistic Rationale & Stereochemical Strategy

The "Head-to-Tail" Backbone Inversion

The defining challenge in synthesizing L-Dap derivatives is establishing the (2S) stereocenter. Rather than utilizing asymmetric catalysis, this protocol employs a stereospecific backbone inversion[2].

-

C1 Reduction: The original C1 carboxyl group of D-serine is reduced to an aldehyde and subsequently converted to a substituted amine (C3 of the target molecule) via reductive amination[1].

-

C3 Oxidation: The original C3 hydroxymethyl group of D-serine is unmasked and oxidized to a carboxyl group (C1 of the target molecule)[1].

Because the spatial orientation of the substituents at the α-carbon remains fixed while the functional groups defining the carbon backbone are swapped, the Cahn-Ingold-Prelog (CIP) priority dictates a shift from the (2R) configuration (D-serine) to the (2S) configuration (L-Dap)[2][3].

Causality of Reagent Selection

-

Titanium(IV) Isopropoxide [Ti(OiPr)₄]: During reductive amination, Ti(OiPr)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger. This dual action drives the equilibrium toward imine formation, which is strictly required when using poorly nucleophilic amines like sulfonamides[2].

-

TEMPO / TCCA Oxidation: The oxidation of the unmasked primary alcohol to the carboxylic acid must be mild to prevent epimerization of the sensitive α-chiral center. The combination of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) provides a highly selective, basicity-controlled oxidation environment that preserves stereochemical integrity[4].

Experimental Workflow

Synthetic workflow for the conversion of D-serine to L-Dap methyl ester via backbone inversion.

Step-by-Step Protocols

Note: All reactions should be performed under an inert argon or nitrogen atmosphere using anhydrous solvents unless otherwise specified.

Step 1: Preparation of the Aldehyde Intermediate

-

Activation: Dissolve N-α-Fmoc-O-tert-butyl-D-serine (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and HATU (1.1 equiv) at 0 °C to form the Weinreb amide.

-

Reduction: Isolate the Weinreb amide and dissolve it in anhydrous THF at -78 °C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.5 equiv) dropwise.

-

Quench: After 1 hour, quench the reaction with saturated aqueous Rochelle's salt solution. Stir vigorously until phase separation is clear. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Step 2: Titanium-Mediated Reductive Amination

-

Imine Formation: Dissolve the crude aldehyde (1.0 equiv) in anhydrous methanol (MeOH). Add the desired primary amine or sulfonamide (e.g., p-toluenesulfonamide, 1.2 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the mixture for 6–8 hours to ensure complete imine/hemiaminal formation[1][2].

-

Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions. Allow the reaction to warm to room temperature and stir overnight[5].

-

Workup: Quench with water, filter the resulting titanium dioxide precipitate through a Celite pad, and extract the filtrate with DCM. Purify via flash chromatography to isolate the protected 2,3-diaminopropanol.

Step 3: Deprotection and TEMPO-Catalyzed Oxidation

-

Ether Cleavage: Dissolve the protected 2,3-diaminopropanol in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v) at 0 °C. Stir for 2 hours to cleave the tert-butyl ether, revealing the primary alcohol. Evaporate the volatiles under reduced pressure.

-

Oxidation: Dissolve the unmasked alcohol in a biphasic mixture of DCM and saturated aqueous NaHCO₃. Add TEMPO (0.1 equiv) and TCCA (1.5 equiv) at 0 °C[4].

-

Reaction Monitoring: Stir vigorously for 3–4 hours. The basicity of the NaHCO₃ buffer prevents Fmoc cleavage while suppressing α-proton epimerization.

-

Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, extract with ethyl acetate, dry, and concentrate to yield the orthogonally protected L-Dap carboxylic acid[1].

Step 4: Methyl Esterification

-

Methylation: Dissolve the L-Dap carboxylic acid in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 equiv) and methyl iodide (MeI, 2.0 equiv) at 0 °C.

-

Completion: Stir for 4 hours at room temperature. Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Final Product: The resulting product is the fully orthogonal, enantiopure protected methyl (2S)-2,3-diaminopropanoate.

Quantitative Data & Yield Analysis

The efficiency of the reductive amination step (Step 2) is highly dependent on the steric and electronic properties of the incoming nitrogen nucleophile. The use of Ti(OiPr)₄ is the critical variable that enables high yields even with deactivated sulfonamides[2].

| Nucleophile (Amine/Sulfonamide) | Protecting Group Installed at C3 | Reductive Amination Yield (%) | Stereochemical Retention |

| n-Propylamine | n-Propyl | 89% | >99% ee |

| p-Toluenesulfonamide | Tosyl (Ts) | 82% | >99% ee |

| 4-Nitrobenzenesulfonamide | Ns | 85% | >99% ee |

Data summarized from the optimization of 2,3-diaminopropanol intermediates via Ti(OiPr)₄-assisted reductive amination[2][6].

References

-

Temperini, A., Aiello, D., Mazzotti, F., Athanassopoulos, C. M., De Luca, P., & Siciliano, C. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. URL:[Link]

-

Wikipedia Contributors. 2,3-Diaminopropionic acid. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: Navigating the Unique Chemistry of a Versatile Building Block

An In-Depth Technical Guide to the Strategic Use of Methyl (2S)-2,3-diaminopropanoate in Peptide Synthesis

(2S)-2,3-diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that offers a unique scaffold for introducing a primary amine into a peptide backbone. This side-chain functionality is a valuable tool for researchers and drug developers, enabling the creation of branched peptides, the attachment of labels or other molecules, and the modulation of a peptide's physicochemical properties.[1] While the direct incorporation of Dap into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires a free carboxylic acid, the methyl ester form, methyl (2S)-2,3-diaminopropanoate, serves as a crucial and versatile precursor.

This guide provides a detailed exploration of the applications of methyl (2S)-2,3-diaminopropanoate in peptide synthesis. It will elucidate why this compound is not directly used for chain elongation in standard Fmoc-SPPS and will provide detailed protocols for its primary applications: as a key intermediate in the synthesis of orthogonally protected Dap building blocks suitable for SPPS, and its use in solution-phase peptide coupling.

Part 1: The Foundational Role of Methyl (2S)-2,3-diaminopropanoate as a Synthetic Intermediate

The most common application of methyl (2S)-2,3-diaminopropanoate is as a starting material for the synthesis of orthogonally protected Dap derivatives that are compatible with Fmoc-based SPPS.[2][3] Orthogonal protection is a critical strategy in peptide chemistry that allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthesis.[3] For Dap, this means having distinct protecting groups on the α-amino and β-amino groups.

A common synthetic route involves the protection of the β-amino group, followed by protection of the α-amino group, and finally, saponification of the methyl ester to yield the free carboxylic acid ready for SPPS.

Caption: Workflow for the synthesis of an SPPS-compatible Dap building block from its methyl ester.

Protocol 1: Synthesis of Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoic acid

This protocol details a representative synthesis of an orthogonally protected Dap derivative from methyl (2S)-2,3-diaminopropanoate hydrochloride.

Materials:

-

Methyl (2S)-2,3-diaminopropanoate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Step-by-Step Methodology:

-

Nβ-Boc Protection:

-

Suspend methyl (2S)-2,3-diaminopropanoate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (2.2 eq) and stir until the starting material dissolves.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (2S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoate.[4]

-

-

Nα-Fmoc Protection:

-

Dissolve the product from the previous step (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu (1.05 eq) in DMF.

-

Stir vigorously at room temperature for 4-6 hours.

-

Dilute the reaction mixture with water and extract with EtOAc.

-

Wash the organic layer with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate.

-

-

Saponification (Methyl Ester Hydrolysis):

-

Dissolve the Nα,Nβ-protected methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C.

-

Add LiOH (1.5 eq) and stir at 0°C for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropanoic acid as a white solid.

-

Part 2: Application in Solution-Phase Peptide Synthesis

Methyl (2S)-2,3-diaminopropanoate, with one of its amino groups protected, is a valuable building block for solution-phase peptide synthesis.[5] In this approach, peptide bonds are formed in a homogenous solution, which can be advantageous for the synthesis of short peptides or for fragments that are later ligated.

The methyl ester of the C-terminal amino acid protects the carboxylic acid, while the N-terminus of the incoming amino acid is protected (e.g., with Fmoc or Boc).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]